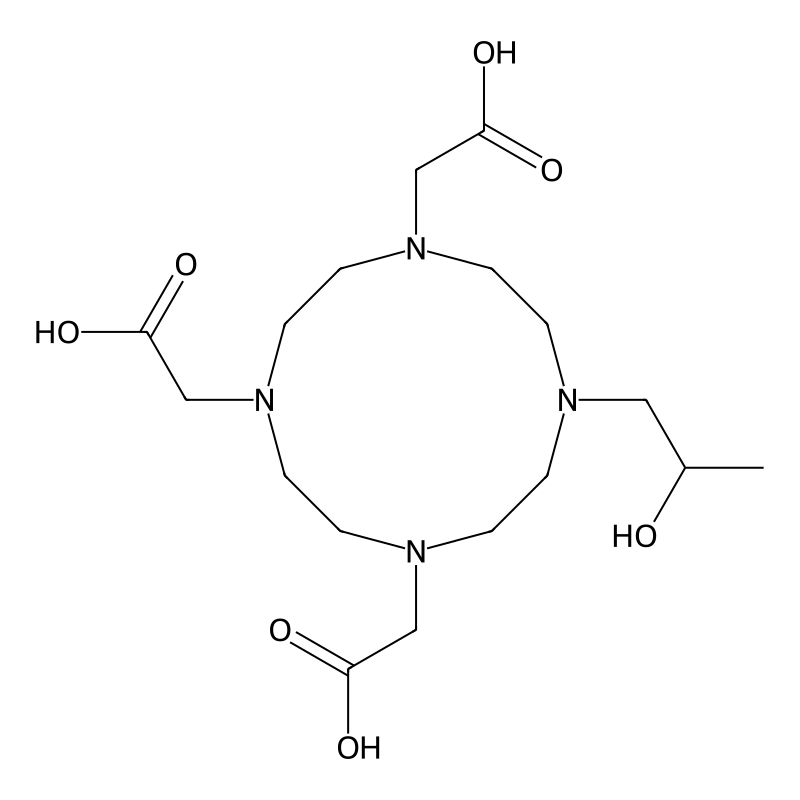Calteridol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3
Synonyms
Canonical SMILES
Contrast-Enhanced Magnetic Resonance Imaging (MRI)
Calteridol, also known as gadopentetic acid, is a gadolinium-based contrast agent (GBCA) used in contrast-enhanced magnetic resonance imaging (MRI). GBCAs are injected into the bloodstream to enhance the contrast between different tissues in MRI scans, allowing for better visualization of specific organs, blood vessels, and abnormal lesions []. Calteridol is one of the most commonly used GBCAs due to its effectiveness and safety profile.
Preclinical Research Applications
Beyond clinical applications, calteridol is also used in preclinical research, particularly in animal models. Researchers utilize calteridol to:
- Visualize blood flow and vascular abnormalities: Calteridol can be used to assess blood flow in organs and identify potential vascular issues like blockages or malformations [].
- Evaluate tumor characteristics: By enhancing the contrast of tumors in MRI scans, calteridol can aid in the evaluation of tumor size, location, and potential invasion into surrounding tissues.
- Study brain function and connectivity: Researchers use calteridol-enhanced MRI to study brain activity and connectivity by observing changes in blood flow patterns in different brain regions during specific tasks.
Ongoing Research and Development
Research on calteridol is ongoing, focusing on:
- Developing safer alternatives: While calteridol is generally considered safe, concerns exist about the potential for gadolinium deposition in the brain, particularly with repeated use. Researchers are actively developing new GBCAs with lower gadolinium content and reduced risk of deposition [].
- Exploring new applications: Researchers are investigating the potential of calteridol for other applications beyond traditional MRI, such as targeted drug delivery and theranostics (combining diagnosis and therapy) [].
Calteridol is a synthetic compound primarily known for its role in various chemical and biological applications. It is classified as a calcium salt, specifically Calteridol Calcium, which is characterized by its unique chemical structure that allows it to interact effectively with biological systems. The compound has garnered attention in pharmaceutical chemistry due to its potential therapeutic effects and utility in scientific research.
- Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound, which can alter its reactivity and properties.
- Decomplexation: This reaction can be influenced by the concentration of decomplexing agents, affecting both the reaction time and yield .
- Hydrolysis: The presence of water can lead to the breakdown of Calteridol into simpler compounds under certain conditions, particularly at elevated temperatures (80 to 90 °C) during synthesis .
These reactions are crucial for understanding how Calteridol can be manipulated for various applications in research and medicine.
The synthesis of Calteridol typically involves several steps:
- Preparation of Reactants: Precursors are selected based on desired properties.
- Reaction Conditions: The synthesis often occurs at controlled temperatures (80 to 90 °C) and requires purified water to ensure quality and yield.
- Purification: Post-reaction, the product undergoes purification processes to isolate Calteridol from by-products .
These methods highlight the importance of optimizing conditions for maximizing yield and purity.
Interaction studies involving Calteridol focus on its compatibility with other compounds and biological systems. Key points include:
- Reactivity with Biological Molecules: Understanding how Calteridol interacts with proteins and nucleic acids can provide insights into its potential therapeutic roles.
- Safety Profile Assessment: Evaluating possible side effects or toxicological concerns associated with Calteridol usage is essential for its application in medicine .
These studies are critical for establishing safe and effective uses of Calteridol.
Calteridol shares similarities with several other compounds, particularly those within the realm of calcium salts or related pharmaceutical agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Calteridol Calcium | Calcium salt of Calteridol | Notable for its specific biological activity |
| Gadolinium-based Agents | Gadolinium salts | Primarily used for imaging; different mechanism |
| Calcium Gluconate | Calcium salt | Commonly used as a dietary supplement; less complex |
| Calcium Carbonate | Calcium carbonate | Used mainly as an antacid; simpler structure |
Calteridol's unique combination of properties makes it distinct among these compounds, particularly regarding its potential applications in both pharmaceutical and research settings.
The exploration of Calteridol continues to evolve, with ongoing research aimed at uncovering further applications and enhancing its utility across various scientific disciplines.
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
Therapeutic Uses
ProHance (Gadoteridol) Injection is indicated for use in MRI in adults and children over 2 years of age to visualize lesions with abnormal vascularity in the brain (intracranial lesions), spine and associated tissues. /Included in US product label/
ProHance is indicated for use in MRI in adults to visualize lesions in the head and neck. /Included in US product label/
ATC Code
V08 - Contrast media
V08C - Magnetic resonance imaging contrast media
V08CA - Paramagnetic contrast media
V08CA04 - Gadoteridol








